Dictyophlebine
Description
Overview of Steroidal Alkaloids in Chemical Biology and Medicinal Chemistry
Steroidal alkaloids are a class of natural products characterized by a steroidal skeleton that incorporates a nitrogen atom, either within the ring system or in a side chain. uni-bielefeld.denih.govrhhz.net These compounds are predominantly found in a limited number of plant families, including Apocynaceae, Buxaceae, Liliaceae, and Solanaceae, as well as in some marine organisms and amphibians. nih.govresearchgate.net
From a chemical biology perspective, the rigid steroidal backbone combined with the basicity and nucleophilicity of the nitrogen atom(s) confers unique three-dimensional structures and chemical properties. This structural diversity leads to a wide array of interactions with biological macromolecules, resulting in a broad spectrum of pharmacological activities. uni-bielefeld.derhhz.net In medicinal chemistry, steroidal alkaloids are highly valued as both therapeutic agents and lead compounds for the development of new drugs. uni-bielefeld.derhhz.net Their reported biological activities are extensive and include anticancer, anticholinergic, antimicrobial, anti-inflammatory, and analgesic effects. nih.govresearchgate.net A notable example of a successful drug derived from this class is Abiraterone Acetate (Zytiga®), a synthetic steroidal compound used in the treatment of prostate cancer, which underscores the therapeutic potential of this structural scaffold. uni-bielefeld.denih.govrhhz.net
The pregnane-type steroidal alkaloids, to which Dictyophlebine belongs, are particularly characteristic of the Sarcococca and Pachysandra genera of the Buxaceae family. nih.gov These compounds typically feature a C21 pregnane (B1235032) skeleton with nitrogen-containing functional groups often located at the C-3 and C-20 positions. nih.gov
Historical Context of this compound Discovery and Initial Characterization
This compound was identified as a naturally occurring pregnane-type steroidal alkaloid through phytochemical investigations of plants from the Buxaceae family. It has been isolated from several species of the genus Sarcococca, which are known for their use in traditional medicine. researchgate.net Notably, this compound has been extracted from Sarcococca wallichii, Sarcococca hookeriana, and Sarcococca saligna. researchgate.netresearchgate.netnih.govnih.gov
The initial characterization and structure elucidation of this compound were accomplished using modern spectroscopic techniques. nih.gov Mass spectrometry was employed to determine its molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, was crucial in establishing the connectivity and stereochemistry of the molecule. nih.gov These analyses confirmed its structure as a 5α-pregnane type steroidal alkaloid. nih.govresearchgate.net By the mid-2000s, this compound was referred to in the scientific literature as a known compound, indicating its discovery and structural determination occurred prior to this period. nih.govnih.gov
Table 1: Natural Sources and Chemical Data of this compound
| Characteristic | Details |
| Compound Name | This compound |
| Classification | Pregnane-type Steroidal Alkaloid nih.govtaylorandfrancis.com |
| Natural Sources | Sarcococca wallichii, Sarcococca hookeriana, Sarcococca saligna researchgate.netnih.govnih.gov |
| Characterization Methods | Mass Spectrometry, NMR Spectroscopy nih.gov |
Significance of this compound as a Lead Compound in Bioactive Natural Products
The importance of this compound in natural product research stems from its diverse biological activities and its potential as a scaffold for the synthesis of new, more potent therapeutic agents. herbal-organic.com It has been identified as a lead compound in several areas of drug discovery due to its demonstrated efficacy in various bioassays.
One of the most significant activities of this compound is its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This inhibitory action makes it a valuable candidate for research into treatments for neurodegenerative diseases like Alzheimer's disease, where cholinergic deficit is a key pathological feature. uni-bielefeld.denih.gov
Furthermore, this compound has shown moderate antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov It also exhibits notable anti-inflammatory properties by potently inhibiting the production of intracellular reactive oxygen species (ROS), nitric oxide (NO), and the pro-inflammatory cytokine TNF-α. herbal-organic.com Research has also pointed to its potential as an aromatase inhibitor, a target for postmenopausal breast cancer treatment. nih.gov
The value of this compound as a lead compound is further highlighted by studies involving its chemical and biological transformation. tandfonline.com Researchers have successfully used this compound as a starting material to create new chemical derivatives through N-alkylation and hydrochlorination reactions. researchgate.net Microbial transformation of this compound using the fungus Rhizopus stolonifer has also yielded new oxidized metabolites. taylorandfrancis.comtandfonline.com In several instances, these new synthetic and microbially-transformed analogues have shown significantly enhanced biological activity, particularly as cholinesterase inhibitors, compared to the parent compound. researchgate.nettaylorandfrancis.com This demonstrates that the this compound skeleton is a viable template for structural modifications aimed at optimizing therapeutic potential.
Table 2: Reported Biological Activities of this compound
| Activity | Target/Assay | Significance |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.gov | Potential lead for Alzheimer's disease therapeutics uni-bielefeld.denih.gov |
| Antiplasmodial | Plasmodium falciparum (chloroquine-resistant W2 strain) nih.gov | Potential for antimalarial drug development nih.gov |
| Anti-inflammatory | Inhibition of ROS, NO, and TNF-α production herbal-organic.com | Lead for anti-inflammatory drug discovery herbal-organic.com |
| Aromatase Inhibition | Aromatase enzyme nih.gov | Potential for breast cancer therapy research nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H44N2 |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C24H44N2/c1-16(26(5)6)20-9-10-21-19-8-7-17-15-18(25-4)11-13-23(17,2)22(19)12-14-24(20,21)3/h16-22,25H,7-15H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |
InChI Key |
NLOJUKSOUNWUSW-NLGFINLOSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC)C)C)N(C)C |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)NC)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC)C)C)N(C)C |
Synonyms |
dictyophlebine |
Origin of Product |
United States |
Natural Occurrence and Isolation of Dictyophlebine
Botanical Sources and Distribution of Dictyophlebine-Producing Species
The principal botanical sources of this compound are species belonging to the genus Sarcococca, commonly known as sweet box or Christmas box. This genus comprises around 20 species of evergreen shrubs and is predominantly distributed in Southeast Asia, the Himalayas, and China. nih.gov
Sarcococca hookeriana as a Primary Source
Sarcococca hookeriana, or the Himalayan sweet box, is a notable source of steroidal alkaloids, including compounds structurally related to this compound. This species is native to the Himalayan region, including countries such as Nepal, Bhutan, and parts of India and China. researchgate.net It thrives in shady, moist environments within forests and thickets. While dozens of steroidal alkaloids have been identified from S. hookeriana found in Nepal, the specific phytochemical profile of this species growing in China has been less extensively studied. nih.govmdpi.com
Sarcococca saligna and Other Related Genera
Sarcococca saligna is another significant botanical source from which this compound has been isolated. This species is distributed across regions of the Himalayas and neighboring areas. Phytochemical investigations of S. saligna have led to the identification of a variety of pregnane-type steroidal alkaloids, including this compound. researchgate.net The genus Sarcococca, as a whole, is recognized for its rich and diverse production of these compounds, with approximately 170 secondary metabolites identified, of which a vast majority are steroidal alkaloids. nih.gov
Methodologies for Extraction and Purification of this compound from Plant Matrixes
The extraction and purification of this compound from its plant sources follow a general protocol for the isolation of steroidal alkaloids, which involves a multi-step process.
The initial step typically involves the air-drying and powdering of the plant material, such as the roots and stems. This is followed by extraction with a polar solvent, most commonly methanol (B129727) or ethanol, over an extended period. The resulting crude extract is then subjected to an acid-base partitioning technique to separate the alkaloidal components from other plant constituents. This involves dissolving the extract in an acidic solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. The acidic solution is then washed with a non-polar organic solvent, such as dichloromethane, to remove neutral and acidic compounds.
Following this, the pH of the aqueous layer is adjusted to be basic, which deprotonates the alkaloids, rendering them soluble in organic solvents. The basic aqueous solution is then extracted again with a non-polar solvent to obtain the crude alkaloidal fraction.
This crude mixture of alkaloids is then subjected to various chromatographic techniques for the separation and purification of individual compounds. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method, with a gradient of solvents of increasing polarity used for elution. Further purification can be achieved through techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the purified this compound is then elucidated using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov
Co-occurrence with Analogous Steroidal Alkaloids
This compound is typically found in Sarcococca species alongside a variety of other structurally related pregnane-type steroidal alkaloids. The specific alkaloidal profile can vary between different species and even between plants of the same species grown in different geographical locations.
In Sarcococca saligna, for instance, this compound has been found to co-occur with compounds such as Salignarine and Holarrhine. Other steroidal alkaloids isolated from this species include Saligcinnamide and N(a)-methyl epipachysamine-D. nih.gov From Sarcococca hookeriana, researchers have isolated a range of other steroidal alkaloids, including Hookerianine A, Hookerianine B, Sarcorucinine G, and Epipachysamine D. nih.govmdpi.com
The co-occurrence of these analogous alkaloids highlights the shared biosynthetic pathways within the Sarcococca genus that lead to the production of a diverse array of steroidal alkaloids with a common pregnane (B1235032) skeleton.
Table of Co-occurring Steroidal Alkaloids in Sarcococca Species
| Botanical Source | Co-occurring Steroidal Alkaloids |
|---|---|
| Sarcococca saligna | Salignarine, Holarrhine, Saligcinnamide, N(a)-methyl epipachysamine-D |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Salignarine |
| Holarrhine |
| Saligcinnamide |
| N(a)-methyl epipachysamine-D |
| Hookerianine A |
| Hookerianine B |
| Sarcorucinine G |
Advanced Structural Elucidation and Analytical Methodologies for Dictyophlebine and Its Analogs
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Dictyophlebine Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. frontiersin.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms within the molecule. cornell.edu For instance, the ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants, while the ¹³C NMR spectrum indicates the number and type of carbon atoms. cornell.eduresearchgate.net
However, due to the complex and often overlapping signals in 1D spectra of large molecules, two-dimensional (2D) NMR techniques are crucial for unambiguous structure determination. cornell.edu Experiments like Correlation Spectroscopy (COSY) establish ¹H-¹H connectivities, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C atoms. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for assembling the complete carbon skeleton and placing functional groups. cornell.edumdpi.com These advanced NMR methods, often used in combination, allow for the piecing together of the molecular puzzle, leading to the complete structural assignment of this compound. anu.edu.auarkat-usa.org
Table 1: Illustrative NMR Data for Structural Elucidation of a Steroidal Alkaloid
| Technique | Information Provided | Example Application in Alkaloid Structure Elucidation |
| ¹H NMR | Proton chemical shifts, integration (number of protons), and coupling constants (J-values). | Reveals the presence of specific proton environments, such as those on a steroid nucleus or attached to heteroatoms. cornell.edu |
| ¹³C NMR | Carbon chemical shifts. | Determines the number of unique carbon atoms and provides information about their hybridization (sp³, sp², sp). researchgate.net |
| COSY | Correlation between J-coupled protons. | Establishes proton-proton spin systems, helping to identify adjacent protons in the molecular structure. cornell.edu |
| HSQC | Correlation between directly bonded ¹H and ¹³C nuclei. | Assigns protons to their corresponding carbon atoms. cornell.edu |
| HMBC | Correlation between ¹H and ¹³C nuclei over two to three bonds. | Crucial for connecting different spin systems and establishing the overall carbon framework of the molecule. mdpi.com |
This table is illustrative and provides a general overview of how different NMR techniques contribute to the structural elucidation of complex alkaloids.
Mass Spectrometry (MS) Techniques in the Characterization of this compound and its Metabolites
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. cornell.edu It is instrumental in determining the molecular weight of this compound and identifying its metabolites by analyzing their fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. uni-rostock.de By comparing the experimentally measured exact mass to calculated masses of potential molecular formulas, the correct formula can be deduced, which is a critical first step in structure elucidation. cornell.edubioanalysis-zone.com Techniques like electrospray ionization (ESI) are often coupled with HRMS to softly ionize the molecule, preserving the molecular ion for accurate mass measurement. cornell.edu
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce smaller product ions. nationalmaglab.orglongdom.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify and characterize this compound and its metabolites. researchgate.netnationalmaglab.org By analyzing the fragments, researchers can deduce the structure of the parent molecule. wikipedia.org This is particularly useful for identifying analogs where slight structural modifications lead to predictable changes in the fragmentation pattern. nih.gov Common fragmentation techniques include collision-induced dissociation (CID). nationalmaglab.org
Table 2: Key Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Function | Significance in this compound Research |
| HRMS | Provides highly accurate mass measurements. | Determines the precise molecular formula of this compound and its metabolites. bioanalysis-zone.comuni-rostock.de |
| MS/MS | Fragments selected ions to produce a characteristic spectrum of product ions. | Elucidates the structure of this compound and its analogs by analyzing fragmentation pathways. researchgate.netnationalmaglab.org |
| ESI | A soft ionization technique that produces ions with minimal fragmentation. | Preserves the molecular ion for accurate mass determination by HRMS. cornell.edu |
| LC-MS | Couples liquid chromatography with mass spectrometry. | Separates complex mixtures of metabolites before MS analysis, allowing for individual characterization. nih.govnih.gov |
This table provides a summary of the roles of different mass spectrometry techniques in the analysis of this compound.
Integration of Multi-Platform Analytical Approaches (e.g., LC-MS based Metabolomics)
A comprehensive understanding of this compound and its biological context is best achieved through the integration of multiple analytical platforms, a cornerstone of metabolomics. frontiersin.org Liquid chromatography-mass spectrometry (LC-MS) based metabolomics is a particularly powerful approach. nih.govnih.gov In this workflow, complex biological samples are first separated by liquid chromatography, which separates compounds based on their physicochemical properties. thermofisher.com The separated compounds are then introduced into a mass spectrometer for detection and identification. thermofisher.com This allows for the simultaneous analysis of a wide range of metabolites, including this compound and its analogs, in a single run. frontiersin.org By comparing the metabolic profiles of different samples, researchers can identify and quantify changes in the levels of this compound and related compounds in response to various stimuli. nih.gov The integration of LC-MS with other techniques, such as NMR, provides complementary information, leading to a more confident and comprehensive characterization of the metabolome. frontiersin.org
Computational Chemistry and Artificial Intelligence in Structural Elucidation
In recent years, computational chemistry and artificial intelligence (AI) have become increasingly valuable in the structural elucidation of complex natural products. frontiersin.org These approaches can significantly aid in the interpretation of spectroscopic data and help to resolve structural ambiguities. csic.es
In silico tools and computational methods play a significant role in predicting and interpreting spectroscopic data. For instance, Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts for a proposed structure. researchgate.netmdpi.com These predicted spectra can then be compared with experimental data to validate the proposed structure. researchgate.net Similarly, computational methods can simulate mass spectral fragmentation patterns, aiding in the interpretation of MS/MS data. nih.gov
The use of AI and machine learning is also emerging as a powerful tool. csic.es Machine learning algorithms can be trained on large datasets of known compounds and their spectra to recognize patterns and assist in the identification of new compounds. frontiersin.org For example, Computer-Assisted Structure Elucidation (CASE) systems can utilize 2D NMR data to generate possible structures consistent with the experimental evidence. acdlabs.com Prediction of Activity Spectra for Substances (PASS) is another online tool that can predict the biological activity of a molecule based on its structure. nih.gov These computational approaches, when used in conjunction with experimental data, can accelerate the process of structure elucidation and increase the confidence in the final assigned structure. frontiersin.orgacdlabs.com
Generative Chemical Language Models for Structure Prediction
The structural elucidation of complex natural products like this compound and its analogs has traditionally relied on meticulous analysis of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). thieme-connect.comnepjol.infonih.gov While powerful, these methods can be time-consuming and may not always resolve all structural ambiguities, especially concerning stereochemistry. The emergence of generative chemical language models represents a paradigm shift, offering computational tools to predict and refine molecular structures with increasing accuracy. arxiv.orgchemrxiv.org
Generative models, such as those based on transformer architectures like the Generative Pre-trained Transformer (GPT), are trained on vast datasets of known chemical structures, often represented as SMILES (Simplified Molecular-Input Line-Entry System) strings. arxiv.orgresearchgate.net By processing this data, the models learn the underlying rules of chemical bonding, valency, and three-dimensional arrangement, effectively learning the "language" of chemistry. This enables them to generate novel molecules or predict the most likely structure for a given set of properties or starting fragments. mdpi.com
For natural products, which are known for their structural complexity and stereochemical diversity, these models are particularly promising. chemrxiv.orgresearchgate.net The intricate frameworks of steroidal alkaloids, including the pregnane-type skeleton of this compound, present significant challenges for traditional synthesis and even for structural determination. d-nb.inforhhz.net Generative models can assist in several ways:
De Novo Structure Generation: Models can be trained on specific classes of natural products, such as steroidal alkaloids, to generate novel, synthetically feasible analogs that retain desirable biological activities. researchgate.netmdpi.com
Structure Hypothesis and Refinement: When experimental data is ambiguous, these models can generate a ranked list of the most probable structures, guiding researchers in their interpretation of spectroscopic data.
Prediction of 3D Conformation and Chirality: Advanced frameworks like NatGen have demonstrated near-perfect accuracy in predicting chiral configurations and 3D conformations for complex natural products, addressing a major bottleneck in natural product discovery. chemrxiv.org Such a model could theoretically be applied to the known 2D structure of this compound to predict its complete 3D conformation with high confidence.
While specific studies applying generative language models directly to the prediction of this compound's structure have not yet been published, the proven success of models like NPGPT and NatGen on other complex natural products indicates their immense potential. chemrxiv.orgresearchgate.net These tools could accelerate the discovery and characterization of new this compound analogs by predicting their structures from biosynthetic precursors or by generating hypothetical structures for targeted synthesis and screening.
The structural data for this compound, traditionally determined by spectroscopic methods, provides the foundational information that such generative models would use for training and prediction.
Table 1: Spectroscopic Data for this compound This interactive table contains key spectroscopic data used for the structural elucidation of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₄₄N₂ | nepjol.infonaturalproducts.net |
| Mass Spectrometry (EI-MS) | m/z 360 [M]⁺ | nepjol.info |
| High-Resolution EI-MS | m/z 360.3161 (Calcd. for C₂₄H₄₄N₂, 360.3188) | nepjol.info |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 2.43 (s, 3H, N-CH₃), 2.25 (s, 6H, N(CH₃)₂), 0.94 (s, 3H, H-19), 0.70 (s, 3H, H-18) | researchgate.net |
| ¹³C-NMR (100 MHz, CDCl₃) δ (C) | 63.8 (C-3), 68.4 (C-20), 54.3 (C-17), 56.5 (C-14), 40.2 (N(CH₃)₂), 30.1 (N-CH₃) | researchgate.net |
The study of this compound has also led to the creation of various analogs through chemical and microbial transformations. researchgate.netresearchgate.net These derivatives provide a dataset of structurally related compounds that is ideal for training and validating generative models for this specific class of alkaloids.
Table 2: Selected Analogs of this compound This interactive table lists some of the known analogs of this compound and their structural modifications.
| Compound Name | Modification from this compound | Method of Preparation | Reference |
| 3-N-Pentyl-dictyophlebine | Addition of a pentyl group at the 3-N position. | N-alkylation | researchgate.net |
| 3-N-(Pent-4-en-1-yl)-dictyophlebine | Addition of a pent-4-en-1-yl group at the 3-N position. | N-alkylation | researchgate.net |
| 3-N-(4-Chloropentyl)-dictyophlebine | Addition of a 4-chloropentyl group at the 3-N position. | Hydrochlorination of alkene precursor | researchgate.net |
| 3β,11α-dihydroxy-5β,9β,10α-pregna-7-ene-6,20-dione | Oxidized metabolite from microbial transformation. | Microbial transformation (Rhizopus stolonifer) | researchgate.net |
| 3β-(Propyloxycarbonylamino)-dictyophlebin-16-ene | Addition of a propyloxycarbonylamino group and introduction of a double bond. | Biotransformation | oaepublish.com |
By leveraging the detailed structural information from known compounds like this compound and its analogs, generative chemical language models are poised to become indispensable tools, accelerating the exploration of the chemical space around this and other important natural products.
Chemical Modifications and Derivatization of Dictyophlebine
Semisynthetic Approaches to Dictyophlebine Derivatives
Researchers have successfully subjected this compound to N-alkylation and subsequent hydrochlorination reactions to create a series of new derivatives. researchgate.netznaturforsch.com The N-alkylation of this compound (1) at the 3-N position has been achieved using various alkyl bromides in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) under an argon atmosphere. researchgate.net This process has yielded derivatives with pentyl, pent-4-en-1-yl, and hex-5-en-1-yl substituents. researchgate.netznaturforsch.com
Furthermore, the terminal double bonds in the alkene derivatives were subjected to hydrochlorination. researchgate.net This reaction, using trimethylsilyl (B98337) chloride (Me3SiCl) and water, resulted in the Markovnikov-type addition of hydrogen chloride across the double bond, producing chlorinated derivatives as diastereomeric mixtures. researchgate.net These reactions led to the synthesis of five new chemical derivatives of this compound. researchgate.netresearchgate.net
Table 1: Semisynthetic Derivatives of this compound This table is interactive. Click on the headers to sort.
| Compound Number | Derivative Name | Substituent at 3-N Position | Reagents and Conditions | Reference |
|---|---|---|---|---|
| 2 | 3-N-pentylthis compound | Pentyl | 1-bromopentane, THF, NaH, argon, r.t., 78 h | researchgate.net |
| 3 | 3-N-(pent-4-en-1-yl)this compound | Pent-4-en-1-yl | 5-bromo-1-pentene, THF, NaH, argon, r.t., 78 h | researchgate.net |
| 4 | 3-N-(hex-5-en-1-yl)this compound | Hex-5-en-1-yl | 6-bromo-1-hexene, THF, NaH, argon, r.t., 78 h | researchgate.net |
| 5 | 3-N-(4-chloropentyl)this compound | 4-Chloropentyl | Me3SiCl, H2O, r.t., 8 h (from compound 3) | researchgate.net |
| 6 | 3-N-(5-chlorohexyl)this compound | 5-Chlorohexyl | Me3SiCl, H2O, r.t., 8 h (from compound 4) | researchgate.net |
Based on available scientific literature, the primary focus of semisynthetic modifications on the this compound scaffold has been N-alkylation and the subsequent hydrochlorination of the resulting alkenyl derivatives. researchgate.net While other chemical transformations are common in steroid chemistry, detailed reports on other specific functionalizations of the this compound molecule itself are not extensively documented in the reviewed sources. The existing research highlights the reactivity of the 3-N position as a key site for introducing chemical diversity into the parent molecule. researchgate.netznaturforsch.com
Biotransformation of this compound by Microbial Systems
Biotransformation offers an alternative and effective method for the structural modification of complex natural products like this compound. oaepublish.commedcraveonline.com This approach utilizes the enzymatic systems of microorganisms to catalyze specific chemical reactions, often with high selectivity. oaepublish.commdpi.com
The microbial transformation of this compound has been successfully demonstrated using the filamentous fungus Rhizopus stolonifer (ATCC 10404). researchgate.netnih.govjst.go.jp This particular strain has been shown to metabolize this compound into several new compounds. longdom.orgoaepublish.com While other fungi, such as Aspergillus niger, are widely used for the biotransformation of various steroids oaepublish.comscielo.brsemanticscholar.org, Rhizopus stolonifer is the specifically documented microorganism reported for the biotransformation of this compound in the researched literature. researchgate.netresearchgate.net
The incubation of this compound (1) with Rhizopus stolonifer afforded three distinct oxidized metabolites. researchgate.netnih.gov These products were isolated and their structures were elucidated using modern spectroscopic methods. researchgate.netjst.go.jp
One of the metabolites was identified as a novel compound:
3β-(propyloxycarbonylamino)-dictyophlebin-16-ene (2) : This new product resulted from significant modification of the parent molecule. researchgate.net
Two other metabolites were identified as known compounds:
5,6-Dihydrosarconidine (3) researchgate.net
Iso-N-formylchonemorphine (4) researchgate.net
The characterization of these compounds confirmed that the microbial system was capable of performing complex chemical reactions on the this compound skeleton. researchgate.net
Table 2: Metabolites from the Biotransformation of this compound with Rhizopus stolonifer This table is interactive. Click on the headers to sort.
| Original Compound | Metabolite Number | Metabolite Name | Key Structural Change | Status | Reference |
|---|---|---|---|---|---|
| This compound (1) | 2 | 3β-(propyloxycarbonylamino)-dictyophlebin-16-ene | Oxidation of C-3 N-methyl, formation of a propyloxycarbonylamino group, and C-16 unsaturation | New Compound | researchgate.net |
| This compound (1) | 3 | 5,6-Dihydrosarconidine | - | Known Compound | researchgate.net |
The biotransformation of this compound by Rhizopus stolonifer demonstrates notable regioselectivity, which is the preference for reaction at one specific site over other possible sites on the molecule. researchgate.netnih.gov
The formation of the metabolites revealed specific enzymatic actions:
The generation of 3β-(propyloxycarbonylamino)-dictyophlebin-16-ene (2) is proposed to occur through a selective hydroxylation at the C-16 position, which is then followed by dehydration to form a double bond. This process is coupled with the microbial oxidation of the N-methyl group at the C-3 position. researchgate.net
The formation of Iso-N-formylchonemorphine (4) showcases the selective oxidation of the N-methyl group at C-3 to an N-formyl group, leaving other potentially reactive sites on the molecule untouched. researchgate.net
These transformations highlight the ability of the microbial enzymes to target specific positions on the complex steroidal structure, an outcome that can be challenging to achieve through conventional chemical synthesis. mdpi.comresearchgate.net This regioselectivity is a key advantage of using biotransformation for creating derivatives of natural products. nih.gov
Pharmacological and Biological Activity Profiles of Dictyophlebine and Its Derivatives: Mechanistic Insights
Cholinesterase Enzyme Inhibition
Dictyophlebine has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govfrontiersin.orgdntb.gov.ua
The inhibition of acetylcholinesterase is a primary strategy for the symptomatic treatment of Alzheimer's disease. This compound demonstrates significant activity against this enzyme.
Biochemical assays have been employed to quantify the acetylcholinesterase inhibitory potential of this compound. The half-maximal inhibitory concentration (IC50) for this compound against AChE has been reported as 6.2 µM. mdpi.com In broader studies on steroidal alkaloids from Sarcococca hookeriana, a collection of compounds including this compound demonstrated AChE inhibitory activities with IC50 values ranging from 2.9 to 34.1 µM. nih.govfrontiersin.orgweizmann.ac.il
Research into the structure-activity relationships has led to the synthesis of various N-alkylated derivatives of this compound. The introduction of different alkyl chains at the 3-N position has been shown to modulate the inhibitory activity against AChE, as detailed in the table below. mdpi.com
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of this compound and its Derivatives
Data sourced from Devkota et al., 2007 and Li et al., 2022. mdpi.commdpi.com
The active site of AChE is located at the base of a deep, narrow gorge lined with aromatic amino acid residues. frontiersin.orgnih.gov This active site is comprised of two main regions: the catalytic active site (CAS), which contains the catalytic triad (B1167595) of serine, histidine, and glutamate, and a peripheral anionic site (PAS) located at the gorge's entrance. frontiersin.orgopcw.org Key residues such as Trp86 and Tyr337 in the CAS, and Trp286 and Tyr124 in the PAS, are crucial for binding inhibitors through π-π stacking and other interactions. frontiersin.orgopcw.org
While in silico molecular docking studies have been applied to various phytochemicals, including this compound, to predict their binding affinity to cholinesterases, detailed reports specifying the precise binding mode and key amino acid interactions between this compound and the AChE active site are not extensively available in the reviewed literature. nih.gov A docking study evaluating over 100 alkaloids reported a binding affinity score of -7.9 kcal/mol for this compound with AChE.
In addition to its effects on AChE, this compound also demonstrates potent inhibition of butyrylcholinesterase.
This compound exhibits strong inhibitory activity against BChE, with a reported IC50 value of 3.6 µM. mdpi.com This potency places it among significant naturally occurring BChE inhibitors. Initial studies of alkaloids from S. hookeriana found a BChE inhibition range of 0.3-3.6 µM for the isolated compounds, including this compound. nih.govfrontiersin.org As with AChE, the N-alkylated derivatives of this compound show enhanced inhibitory activity against BChE, with several derivatives displaying sub-micromolar potency (see Table 1). mdpi.com
A comparative analysis of the inhibitory activity of this compound against both cholinesterase enzymes reveals a preference for BChE. This selectivity can be quantified using a selectivity index (SI), calculated as the ratio of IC50(AChE) to IC50(BChE).
Table 2: Comparative Inhibitory Potency of this compound
Based on these values, the selectivity index for this compound is approximately 1.72 (6.2 µM / 3.6 µM). This indicates that this compound is about 1.7-fold more potent as an inhibitor of BChE than AChE. This finding from biochemical assays is further supported by in silico docking studies, which highlighted this compound as one of the most promising ligands for BChE inhibition among a range of phytochemicals. nih.gov
Role of this compound Derivatives in Modulating Cholinergic Systems
This compound, a pregnane-type steroidal alkaloid, and its derivatives have demonstrated notable activity within the cholinergic system, primarily through the inhibition of cholinesterase enzymes. The cholinergic system is crucial for neurotransmission, utilizing acetylcholine (ACh) as its primary neurotransmitter. turkupetcentre.netnih.gov The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the hydrolysis and inactivation of ACh in the synaptic cleft. nih.gov By inhibiting these enzymes, the concentration and duration of action of ACh are increased, which has therapeutic implications for neurological conditions like Alzheimer's disease, characterized by cholinergic dysfunction. researchgate.net
Research has shown that this compound, isolated from plants of the Sarcococca genus, exhibits inhibitory activity against both AChE and BuChE. nih.govnepjol.info Furthermore, chemical modifications of the this compound structure have led to the creation of new derivatives with enhanced inhibitory potential. researchgate.net A study involving the N-alkylation and hydrochlorination of this compound yielded five new derivatives. researchgate.net Notably, the alkylated and chlorinated products demonstrated significantly higher inhibitory activity against both AChE and BuChE compared to the parent compound. researchgate.net
For instance, this compound itself showed an IC₅₀ value of 34.1 μM against AChE and 3.6 μM against BuChE. nih.gov In contrast, some of its chemically derived derivatives exhibited more potent inhibition. researchgate.net This suggests that the structural modifications, such as the introduction of pentyl, pent-4-en-1-yl, hex-5-en-1-yl, 4-chloropentyl, and 5-chlorohexyl substituents at the 3-N position, play a crucial role in the interaction with the active sites of these enzymes. researchgate.net The enhanced activity of these derivatives highlights the potential for developing new and more effective cholinesterase inhibitors based on the this compound scaffold.
Table 1: Cholinesterase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC₅₀ (μM) |
| This compound | Acetylcholinesterase (AChE) | 34.1 |
| This compound | Butyrylcholinesterase (BuChE) | 3.6 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Antiplasmodial Activity
Efficacy Against Plasmodium falciparum Strains
This compound has demonstrated noteworthy antiplasmodial activity, particularly against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govuni-bielefeld.de In one study, this compound exhibited a moderate antiplasmodial activity with an IC₅₀ value of 10.3 μM against this resistant strain. nih.gov This finding is significant given the widespread emergence of drug-resistant malaria parasites, which poses a major global health challenge. mdpi.com
The antiplasmodial effects of this compound are part of a broader spectrum of biological activities observed in steroidal alkaloids isolated from the Sarcococca genus. thieme-connect.com These compounds, including this compound, have been identified as having moderate to potent antiplasmodial properties. thieme-connect.com The activity against a chloroquine-resistant strain suggests that this compound may act through a mechanism of action that is different from that of chloroquine, making it a potential candidate for further investigation in the development of new antimalarial drugs.
Proposed Molecular Targets and Pathways in Antimalarial Action
While the precise molecular targets of this compound's antimalarial action have not been fully elucidated, the general strategies for antimalarial drug discovery often focus on enzymes and pathways essential for the parasite's survival. nih.gov Potential targets within Plasmodium falciparum include enzymes involved in hemoglobin hydrolysis, protein synthesis, pyrimidine (B1678525) biosynthesis, and mitochondrial metabolism. nih.gov
Recent research has highlighted the parasite's proteasome, a multi-protein complex essential for cellular function, as a promising target for new antimalarial therapeutics. vai.org Another identified target is myosin A, a molecular motor crucial for the parasite's invasion of red blood cells. cnrs.fr Given that this compound is a steroidal alkaloid, its mechanism might involve interference with lipid metabolism or membrane function in the parasite, similar to other steroidal compounds. However, further research is needed to pinpoint the specific molecular interactions and pathways disrupted by this compound in P. falciparum. The identification of such targets is a critical step in the rational design of more potent and selective antimalarial agents. nih.gov
Antileishmanial Activity
This compound has also been identified as having significant antileishmanial activity. In a bioassay-guided study on extracts from Sarcococca wallichii, this compound was one of four compounds isolated that showed activity against Leishmania tropica, the parasite responsible for cutaneous leishmaniasis. nepjol.info
The study reported that this compound exhibited moderate to significant activity against L. tropica, with an IC₅₀ value of 18.9 ± 0.7 µg/mL. nepjol.info This activity was part of a broader screening of compounds from the Sarcococca genus, which has been shown to be a rich source of potential antileishmanial agents. thieme-connect.com The findings suggest that this compound and related steroidal alkaloids could serve as a basis for the development of new treatments for leishmaniasis.
Table 2: Antileishmanial Activity of this compound
| Compound | Parasite Strain | IC₅₀ (µg/mL) |
| This compound | Leishmania tropica | 18.9 ± 0.7 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Aromatase Enzyme Inhibition
This compound's Role in Estrogen Biosynthesis Modulation
This compound has been investigated for its potential to inhibit the aromatase enzyme, a key player in the biosynthesis of estrogens. researchgate.net Aromatase, a member of the cytochrome P450 superfamily, catalyzes the conversion of androgens, such as testosterone (B1683101) and androstenedione, into estrogens, namely estradiol (B170435) and estrone. nih.govviamedica.pl This process is a critical step in steroid biosynthesis and the final one in the production of estrogens. nih.gov
Inhibition of aromatase is a well-established therapeutic strategy for hormone-dependent breast cancer in postmenopausal women, as it reduces the production of estrogens that can stimulate tumor growth. nih.govviamedica.pl A study assessing various steroidal alkaloids from Sarcococca saligna for their inhibitory activity against the aromatase enzyme included this compound. researchgate.net This suggests that this compound may have a role in modulating estrogen biosynthesis. By inhibiting aromatase, this compound could potentially decrease the levels of circulating estrogens, a mechanism with therapeutic implications for estrogen-dependent pathologies. mdpi.comfrontiersin.orgfrontiersin.org The modulation of estrogen synthesis can also be influenced by phytoestrogens which can affect estrogen-synthesizing enzymes like aromatase. nih.gov Further research is needed to fully characterize the inhibitory potency and selectivity of this compound towards the aromatase enzyme.
Molecular Docking Studies of Aromatase Binding
Computational molecular docking simulations have been employed to investigate the binding interactions between this compound and the active site of the aromatase enzyme, a key player in estrogen biosynthesis and a target for breast cancer therapy. nih.gov These studies provide valuable insights into the potential of this compound and its derivatives as aromatase inhibitors.
Studies have shown that this compound can fit into the active site of the aromatase enzyme. nih.gov The binding is characterized by favorable electrostatic interactions. However, the shape and steric bulk of the this compound molecule have been identified as limiting factors in its inhibitory effectiveness against the aromatase enzyme. nih.gov
In one study, the inhibitory activity of this compound against aromatase was evaluated, and it demonstrated an IC50 value of 138.27 ± 0.01 µl. nih.gov For comparison, the standard drug exemestane (B1683764) showed a much more potent activity with an IC50 value of 0.052 ± 0.01 µl. nih.gov These findings suggest that while this compound shows some interaction with the aromatase enzyme, its potential as a potent inhibitor is limited in its natural form. nih.gov
The insights gained from these docking studies are crucial for the rational design of new, more effective aromatase inhibitors. nih.gov By understanding the specific interactions and the structural limitations of this compound, it is possible to guide extensive modifications to create new lead compounds with improved inhibitory effects on the aromatase enzyme for potential use as anticancer agents. nih.gov
Cytotoxic Activity in In Vitro Cancer Models
Evaluation Against Specific Cancer Cell Lines (e.g., HeLa)
The cytotoxic potential of this compound has been assessed against various cancer cell lines, with a particular focus on the human cervical cancer cell line, HeLa. ijper.orgresearchgate.net Research has demonstrated that this compound exhibits cytotoxic effects against HeLa cells. ijper.orgfabad.org.tr
In a comparative study, this compound was evaluated alongside other steroidal alkaloids isolated from Sarcococca saligna. ijper.org The results indicated that this compound was effective against cell proliferation in HeLa cells. researchgate.net The cytotoxic activity of this compound was quantified by its IC50 value, which is the concentration required to inhibit 50% of cell growth. This compound showed an IC50 of 6.1±0.345 µg/ml against HeLa cells. ijper.org In the same study, other compounds such as Holaphylline, Alkaloid-C, and Sarcovagine-D showed IC50 values of 23.88±0.243, 12.9±0.235, and 5.1±0.14 µg/ml, respectively. ijper.org The standard drug, Doxorubicin, had an IC50 of 2.1±0.14 µg/ml. ijper.org These findings highlight that while this compound possesses cytotoxic properties, its potency can vary compared to other related alkaloids and standard chemotherapeutic agents.
The selective toxicity of plant extracts is a significant area of research. nih.gov Studies on other plant extracts have shown selective cytotoxicity against HeLa cells compared to non-cancerous cell lines, which is a desirable characteristic for potential anticancer agents. fabad.org.tr
| Compound | IC50 (µg/ml) |
| This compound | 6.1±0.345 |
| Holaphylline | 23.88±0.243 |
| Alkaloid-C | 12.9±0.235 |
| Sarcovagine-D | 5.1±0.14 |
| Doxorubicin (Standard) | 2.1±0.14 |
Preliminary Insights into Anti-proliferative Mechanisms
Preliminary research into the anti-proliferative mechanisms of this compound and related compounds suggests that their cytotoxic effects may be linked to the induction of apoptosis and cell cycle arrest. plos.org While specific mechanistic studies on this compound are limited, the broader class of steroidal alkaloids has been shown to exert anti-cancer effects through various pathways.
The anti-proliferative activity of certain compounds is often associated with their ability to induce apoptosis, or programmed cell death. mdpi.com This can be triggered through various cellular signaling pathways, including the upregulation of pro-apoptotic proteins and the activation of caspases, which are key executioners of apoptosis. mdpi.com For instance, some sophorolipids have been shown to induce apoptosis in HeLa cells by increasing intracellular calcium levels, leading to mitochondrial membrane depolarization and activation of caspases-3, -8, and -9. plos.org
Another important anti-proliferative mechanism is the arrest of the cell cycle at specific checkpoints, such as the G1/S phase, which prevents cancer cells from replicating their DNA and dividing. plos.org This disruption of the cell cycle can ultimately lead to cell death.
Furthermore, the anti-proliferative effects of some compounds are linked to the inhibition of signaling pathways that are crucial for cancer cell growth and survival, such as the HMGB1-RAGE-ERK1/2 signaling pathway. mdpi.com The inhibition of such pathways can suppress cell proliferation and enhance the efficacy of other DNA-damaging anti-cancer agents. mdpi.com
While these mechanisms have been observed for other anti-proliferative agents, further investigation is needed to elucidate the specific pathways through which this compound exerts its cytotoxic effects on cancer cells.
Antioxidant Activity Evaluation
Radical Scavenging Assays
The antioxidant potential of this compound has been investigated using radical scavenging assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. ijper.orgnih.gov This method is widely used to assess the ability of a compound to act as a free radical scavenger or a hydrogen donor. researchgate.net
In a study evaluating steroidal alkaloids from Sarcococca saligna, the radical scavenging effect of this compound was determined. ijper.org At a concentration of 400 μg/ml, this compound exhibited a 10.0±0.00% inhibition of the DPPH radical. ijper.org This indicates a relatively low radical scavenging activity compared to other compounds tested in the same study. For instance, Holaphylline and Sarcovagine-D showed significantly higher inhibitions of 80.0±3.20% and 78.0±3.20%, respectively, at the same concentration, which were comparable to the standard antioxidant, ascorbic acid. ijper.org
The DPPH assay relies on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. researchgate.net The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. researchgate.net The results suggest that this compound is not a potent primary antioxidant in terms of direct radical scavenging.
Comparative Antioxidant Potentials with Other Steroidal Alkaloids
When comparing the antioxidant potential of this compound with other steroidal alkaloids, it is evident that its activity is modest. ijper.org As mentioned previously, in a direct comparison using the DPPH assay, this compound showed a 10.0±0.00% inhibition, while Holaphylline and Sarcovagine-D demonstrated much stronger activities of 80.0±3.20% and 78.0±3.20%, respectively. ijper.org Another compound, Alkaloid-C, also showed a higher inhibition of 20±1.01%. ijper.org
Other studies on different steroidal alkaloids have also highlighted a range of antioxidant activities. For example, solasodine (B1681914) and tomatidine, isolated from Solanum aculeastrum, have shown significant antioxidant potentials in DPPH, ABTS, and reducing power assays. scialert.netresearchgate.net In some cases, a synergistic effect was observed when these compounds were combined. scialert.net The antioxidant activity of these compounds is often attributed to their chemical structure and their ability to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com
The comparatively lower antioxidant activity of this compound suggests that its primary pharmacological value may not lie in its direct radical scavenging properties, but rather in other biological activities such as its cytotoxic effects.
| Compound (at 400 µg/ml) | % Inhibition (DPPH) |
| This compound | 10.0±0.00 |
| Holaphylline | 80.0±3.20 |
| Sarcovagine-D | 78.0±3.20 |
| Alkaloid-C | 20±1.01 |
Biosynthetic Pathways and Precursors of Dictyophlebine
General Overview of Steroidal Alkaloid Biosynthesis
The biosynthesis of steroidal alkaloids begins with precursors from the isoprenoid pathway. In plants, this pathway generates sterols, with cholesterol often serving as a key starting point for the formation of the diverse array of steroidal alkaloids. wikipedia.orgnih.gov The general biosynthetic scheme proceeds through several key stages, starting from the assembly of the fundamental steroid skeleton.
Plant steroids are typically derived from the acetate-mevalonate pathway, which leads to the formation of squalene-2,3-epoxide. researchgate.net This precursor is then cyclized to form foundational sterol structures. From a sterol precursor like cholesterol, the pathway to steroidal alkaloids involves a series of modifications to the steroid core and side chain. wikipedia.orgnih.gov These modifications primarily include:
Hydroxylation: The introduction of hydroxyl (–OH) groups at specific carbon atoms of the steroid nucleus. This is often catalyzed by cytochrome P450 monooxygenases. nih.gov
Oxidation: The conversion of hydroxyl groups to ketones or aldehydes. nih.gov
Transamination: The introduction of a nitrogen atom, typically derived from an amino acid, to form an amino group. This step is a defining feature of alkaloid biosynthesis. nih.govwikipedia.org
These reactions lead to the formation of the characteristic nitrogen-containing rings or side chains that define steroidal alkaloids. nih.govresearchgate.net The specific sequence and nature of these enzymatic steps result in the vast structural diversity observed in this class of compounds. nih.gov
Putative Biosynthetic Routes to Dictyophlebine in Sarcococca Species
This compound is classified as a pregnane-type steroidal alkaloid, characterized by a C21 steroid skeleton known as a 5α-pregnane. nih.govd-nb.info The biosynthesis of this compound in Sarcococca species is believed to start from a phytosterol, likely cholesterol or a derivative thereof.
The proposed pathway involves the modification of the sterol side chain and the introduction of nitrogen atoms at positions C-3 and C-20, which are characteristic features of many Buxaceae family alkaloids. nih.gov The formation of the pregnane (B1235032) skeleton from a C27 sterol like cholesterol would necessitate the cleavage of a C-C bond in the side chain to remove a C6 fragment, a common process in the biosynthesis of steroid hormones which also have a pregnane core.
Following the formation of the basic 5α-pregnane skeleton, the key modifications leading to this compound would include the sequential introduction of amino groups. For this compound, this involves a dimethylamino group at C-3 and another dimethylamino group at C-20. The biosynthesis likely proceeds through intermediates that are progressively methylated to yield the final tertiary amine functionalities.
Enzymatic Steps and Key Intermediates in this compound Formation
While the specific enzymes responsible for the biosynthesis of this compound have not been fully isolated and characterized, the types of reactions involved can be inferred from general steroidal alkaloid biosynthesis and from microbial transformation studies conducted on this compound. nih.govresearchgate.net These studies provide valuable insights into how the molecule can be modified enzymatically. researchgate.netlongdom.org
The key enzymatic steps are believed to involve:
Side-chain cleavage: An initial step would involve enzymes to shorten the C27 side chain of a precursor like cholesterol to the C21 pregnane structure.
Transamination/Amination: Introduction of nitrogen at the C-3 and C-20 positions. This could occur via transaminases that transfer an amino group from an amino acid donor.
N-Methylation: Subsequent methylation of the primary or secondary amino groups at C-3 and C-20. This is likely carried out by N-methyltransferases using a methyl donor such as S-adenosyl methionine (SAM).
Oxidation/Hydroxylation: While this compound itself is not highly oxygenated, related compounds and microbial transformation products show that oxidative enzymes can act on the steroidal core. researchgate.net For instance, microbial transformation of this compound with Rhizopus stolonifer has been shown to produce oxidized and hydroxylated derivatives, indicating that hydroxylases and oxidases can recognize and modify the this compound scaffold. researchgate.netlongdom.orgresearchgate.net
The table below summarizes the putative enzymatic reactions and intermediates in the biosynthesis of this compound.
| Biosynthetic Step | Precursor/Intermediate | Enzyme Class (Putative) | Product/Intermediate |
| Sterol Formation | Acetyl-CoA | Multiple enzymes | Cholesterol |
| Side-Chain Cleavage | Cholesterol | Desmolase-like enzymes | Pregnenolone intermediate |
| Oxidation/Isomerization | Pregnenolone intermediate | Oxidoreductases, Isomerases | 5α-pregnane-3,20-dione |
| Reductive Amination (C-3) | 5α-pregnane-3,20-dione | Aminotransferases, Reductases | 3-amino-5α-pregnan-20-one |
| Reductive Amination (C-20) | 3-amino-5α-pregnan-20-one | Aminotransferases, Reductases | 3,20-diamino-5α-pregnane |
| N-Methylation (C-3, C-20) | 3,20-diamino-5α-pregnane | N-Methyltransferases | This compound |
Structure Activity Relationship Sar Studies of Dictyophlebine and Its Derivatives
Impact of N-Alkylation and Other Substitutions on Bioactivity
The nitrogen atoms within the dictyophlebine structure present key sites for chemical modification, particularly N-alkylation, which can significantly alter the compound's pharmacological profile. Research has demonstrated that introducing various alkyl and functionalized alkyl groups at the 3-N position can lead to derivatives with enhanced bioactivity. researchgate.net
A study involving the N-alkylation and hydrochlorination of this compound (1) yielded five new derivatives (2-6). researchgate.net These modifications included the addition of pentyl, pent-4-en-1-yl, hex-5-en-1-yl, 4-chloropentyl, and 5-chlorohexyl substituents at the 3-N position. The resulting alkylated and chlorinated products (3-6) demonstrated a significantly higher inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to the parent compound. researchgate.net This suggests that increasing the lipophilicity and the steric bulk at the 3-N position can be a favorable strategy for enhancing cholinesterase inhibition.
The introduction of a terminal double bond or a chlorine atom on the alkyl chain also appears to contribute positively to the inhibitory activity. researchgate.net For instance, the chlorinated derivatives displayed anti-cholinesterase activities comparable to the unsaturated alkylated derivatives. researchgate.net These findings highlight the importance of the substituent's nature at the 3-N position for modulating the bioactivity of the this compound scaffold.
Table 1: Cholinesterase Inhibitory Activity of N-Alkylated and Chlorinated this compound Derivatives researchgate.net
| Compound | Substituent at 3-N Position | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|---|
| 1 (this compound) | -CH₃ | 8.45 ± 0.21 | 1.20 ± 0.08 |
| 2 | Pentyl | 4.35 ± 0.15 | 0.85 ± 0.05 |
| 3 | Pent-4-en-1-yl | 1.86 ± 0.09 | 0.45 ± 0.02 |
| 4 | Hex-5-en-1-yl | 1.20 ± 0.06 | 0.35 ± 0.01 |
| 5 | 4-Chloropentyl | 2.15 ± 0.11 | 0.55 ± 0.03 |
| 6 | 5-Chlorohexyl | 1.55 ± 0.08 | 0.40 ± 0.02 |
IC₅₀ values represent the concentration required for 50% inhibition.
Influence of Steroidal Skeleton Modifications on Pharmacological Effects
Modifications to the core steroidal skeleton of this compound, a 5α-pregnane type alkaloid, can also profoundly impact its pharmacological effects. nih.gov Microbial transformation has been employed as a tool to introduce subtle yet significant changes to the steroid framework, leading to new metabolites with altered bioactivity. researchgate.net
For example, the microbial transformation of this compound (1) using the fungus Rhizopus stolonifer resulted in three oxidized metabolites. researchgate.net One of these, a new compound identified as 3β-(propyloxycarbonylamino)-dictyophlebin-16-ene (2), exhibited more potent acetylcholinesterase and butyrylcholinesterase inhibitory activity than the parent compound. researchgate.net This transformation involved both the oxidation of the C-3 N-methyl group and the introduction of a double bond at C-16 through selective hydroxylation and subsequent dehydration. researchgate.net This finding underscores that modifications at both the C-3 and C-16 positions of the pregnane (B1235032) skeleton are critical for this compound's interaction with cholinesterase enzymes.
The other two known metabolites, 5,6-dihydrosarconidine (3) and iso-N-formylchonemorphine (4), also showed altered activity profiles, further illustrating the sensitivity of the pharmacological effects to structural changes in the steroidal core. researchgate.net These studies demonstrate that even minor enzymatic modifications, such as hydroxylation, dehydrogenation, or demethylation, can serve as a valuable strategy for generating novel and potentially more active analogues. oaepublish.com
Table 2: Cholinesterase Inhibitory Activity of Microbially Transformed this compound Metabolites researchgate.net
| Compound | Key Structural Modification | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|---|
| 1 (this compound) | - | 12.5 ± 0.25 | 25.6 ± 0.42 |
| 2 | 3β-(propyloxycarbonylamino), Δ¹⁶ | 8.4 ± 0.12 | 15.2 ± 0.28 |
| 3 (5,6-dihydrosarconidine) | C-5, C-6 saturated | 35.2 ± 0.56 | 48.9 ± 0.65 |
| 4 (iso-N-formylchonemorphine) | C-3 N-formyl | 28.4 ± 0.38 | 39.1 ± 0.51 |
IC₅₀ values represent the concentration required for 50% inhibition.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.commedcraveonline.comwikipedia.org For this compound and its derivatives, QSAR models can be developed to predict the cholinesterase inhibitory activity based on various molecular descriptors. These descriptors can quantify physicochemical properties such as lipophilicity, electronic effects, and steric parameters. nih.gov
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to the existing data. A QSAR model for this compound derivatives would typically involve the following steps:
Data Set Preparation : A series of this compound analogues with their corresponding experimentally determined biological activities (e.g., IC₅₀ values for AChE and BChE inhibition) would be compiled.
Descriptor Calculation : A variety of molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for each analogue.
Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation relating the descriptors to the biological activity. mdpi.com
Model Validation : The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com
A hypothetical QSAR model for the N-alkylated derivatives of this compound might reveal that descriptors related to the size and hydrophobicity of the N-alkyl chain, as well as electronic descriptors for chlorinated analogues, are the most significant contributors to the inhibitory activity. Such a model could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby guiding further synthetic efforts.
Ligand Optimization Strategies based on SAR Data
The SAR data obtained from studies on this compound derivatives provide a solid foundation for rational ligand optimization strategies. numberanalytics.com The goal of these strategies is to design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Based on the available SAR, several optimization strategies can be proposed:
Expansion of the N-Alkyl Substituent : Given that longer and functionalized alkyl chains at the 3-N position enhance activity, further exploration of various chain lengths, degrees of unsaturation, and the introduction of different functional groups (e.g., ethers, amides, small heterocyclic rings) could lead to more potent inhibitors. researchgate.net
Systematic Modification of the Steroidal Skeleton : The finding that a double bond at C-16 enhances activity suggests that further modifications in Ring D of the steroid could be beneficial. researchgate.net Strategies could include the introduction of various substituents at C-16 or C-17 to probe the binding pocket of the target enzymes.
Fragment-Based and Substructure-Based Approaches : The key structural features identified from SAR studies—the pregnane skeleton, the 3-N substituent, and the C-20 amino group—can be considered as essential pharmacophoric fragments. frontiersin.org Ligand optimization can involve growing new functionalities from these fragments or linking them in novel ways to explore new chemical space.
Structure-Based Design : In conjunction with SAR data, if the 3D structure of the target enzyme (AChE or BChE) in complex with a this compound analogue is determined, structure-based drug design (SBDD) can be employed. saromics.com This would allow for the precise design of new derivatives that form optimal interactions with the amino acid residues in the active site, leading to a more targeted and efficient optimization process.
By systematically applying these optimization strategies, it is possible to leverage the initial SAR findings to develop novel this compound-based compounds with significantly improved therapeutic potential.
Computational and Theoretical Investigations of Dictyophlebine
Molecular Docking and Dynamics Simulations to Elucidate Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.cochemrxiv.orgebi-edu.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target receptor. scielo.org.cochemrxiv.org
Research has employed molecular docking simulations to investigate the interactions of dictyophlebine with several key protein targets. One significant target is the aromatase enzyme, which is crucial in breast cancer therapy. nih.gov Studies on phytochemicals from Sarcococca saligna, including this compound, have utilized docking to understand their inhibitory mechanism against aromatase. nih.govmdpi.com The simulations revealed that this compound establishes favorable electrostatic interactions with the active site of the aromatase enzyme. nih.gov However, the studies also indicated that the compound's bulky shape and steric hindrance were limiting factors in its inhibitory effectiveness against this particular enzyme. nih.gov
In addition to its effects on aromatase, this compound has been identified as a cholinesterase inhibitor. researchgate.net Cholinesterases are key targets in the management of neurodegenerative diseases like Alzheimer's. researchgate.netchemrxiv.org Docking studies on a series of steroidal alkaloids, including this compound, have been performed to understand their binding to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These computational models help to visualize the binding pose within the enzyme's active site and identify key residues involved in the interaction, providing a structural basis for its inhibitory activity. researchgate.net
Table 1: Summary of Molecular Docking Findings for this compound
| Target Enzyme | Key Findings from Docking Simulations | Reference |
|---|---|---|
| Aromatase | Favorable electrostatic interactions with the active site. | nih.gov |
| Steric bulk and shape identified as limiting factors for inhibitory activity. | nih.gov | |
| Cholinesterases (AChE/BuChE) | Included in a set of steroidal alkaloids studied as cholinesterase inhibitors, suggesting interaction with the active site. | researchgate.net |
In Silico ADME Prediction for Derivative Optimization (Excluding Clinical Outcomes)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. ajol.inforesearchgate.net By calculating various physicochemical and structural properties, these computational methods can predict a molecule's drug-likeness and identify potential liabilities before synthesis, thus guiding the optimization of derivatives. japsonline.comrjptonline.orgrsc.org
For this compound, several key ADME-related properties have been calculated and are available through chemical databases. naturalproducts.net These parameters are evaluated against established guidelines, such as Lipinski's Rule of Five, which helps to predict if a compound possesses properties that would make it a likely orally active drug in humans. mdpi.com A violation of more than one of these rules may indicate potential problems with bioavailability. naturalproducts.net
The predicted properties for this compound highlight its molecular characteristics. For instance, its high lipophilicity (AlogP) and large molecular size contribute to a violation of Lipinski's rules. naturalproducts.net This information is vital for medicinal chemists aiming to optimize the this compound scaffold. Derivative design would likely focus on modifying the structure to reduce lipophilicity and molecular weight while preserving or enhancing its biological activity.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in ADME | Reference |
|---|---|---|---|
| Molecular Formula | C24H44N2 | Basic molecular information. | naturalproducts.net |
| AlogP | 5.18 | Measures lipophilicity; high values can affect solubility and absorption. | naturalproducts.net |
| Topological Polar Surface Area (TopoPSA) | 15.27 Ų | Relates to drug transport and bioavailability. | naturalproducts.net |
| Hydrogen Bond Acceptors | 2 | Influences binding and solubility. | naturalproducts.net |
| Hydrogen Bond Donors | 1 | Influences binding and solubility. | naturalproducts.net |
| Rotatable Bond Count | 3 | Relates to conformational flexibility and binding. | naturalproducts.net |
| Fsp3 (Fraction of sp3 carbons) | 1.00 | Measures saturation; higher values correlate with better clinical success. | naturalproducts.net |
| Lipinski RO5 Violations | 1 | Indicates potential issues with oral bioavailability (due to AlogP > 5). | naturalproducts.net |
Comparative Molecular Field Analysis (CoMFA) and Other Chemoinformatics Approaches
Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method that correlates the biological activity of a set of molecules with their 3D shape and electrostatic characteristics. nih.govgoogle.com The technique involves aligning the molecules and then calculating their steric and electrostatic interaction fields at various points on a grid surrounding them. google.compitt.edu The resulting data is analyzed using statistical methods, like Partial Least Squares (PLS), to generate a model that can predict the activity of new compounds and produce contour maps that visualize favorable and unfavorable regions for activity. researchgate.netgoogle.com
This compound has been included in a 3D-QSAR study of cholinesterase inhibitors. researchgate.net In this research, CoMFA was used to build a model based on the docked conformations of the most active compounds in the series. researchgate.net The alignment of the molecules, which is a critical step for a successful CoMFA model, was guided by molecular docking results. researchgate.netpitt.edu
The CoMFA models generate contour maps that provide crucial insights for derivative design. researchgate.net
Steric Contour Maps: Green contours indicate regions where bulky substituents increase biological activity, while yellow contours show areas where steric bulk is detrimental. researchgate.net
Electrostatic Contour Maps: Blue contours highlight regions where positive charges enhance activity, whereas red contours denote areas where negative charges are favorable. researchgate.net
By analyzing these maps in the context of the enzyme's binding site, researchers can rationally design new derivatives of this compound with potentially improved cholinesterase inhibitory activity. researchgate.net This approach represents a powerful synergy between receptor-based (docking) and ligand-based (CoMFA) modeling. pitt.edu Other related methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), offer alternative ways to calculate molecular fields and can provide complementary information. mdpi.com
Multi-Target-Directed Ligand (MTDL) Design Principles Applied to this compound
Complex multifactorial diseases, such as Alzheimer's disease, have spurred a shift from the traditional "one-molecule, one-target" paradigm to the design of Multi-Target-Directed Ligands (MTDLs). nih.govnih.gov An MTDL is a single chemical entity designed to interact with multiple biological targets simultaneously, potentially offering a more effective therapeutic approach for diseases with complex pathologies. chemrxiv.orgmdpi.com
The known biological activities of this compound make it an intriguing starting point for the application of MTDL design principles. As established, this compound exhibits inhibitory activity against both aromatase and cholinesterases. nih.govresearchgate.net This dual activity suggests that the this compound scaffold could be engineered to create novel MTDLs.
The design of MTDLs often involves creating hybrid molecules by combining pharmacophores from compounds known to be active against different targets. nih.gov Applied to this compound, this could involve:
Scaffold Optimization: Modifying the core steroidal structure of this compound to fine-tune its activity against both cholinesterase and aromatase, aiming for a balanced inhibitory profile.
Pharmacophore Hybridization: Integrating chemical features from other known inhibitors into the this compound framework. For instance, incorporating moieties known to confer antioxidant properties or inhibit beta-secretase 1 (BACE1) could yield a novel MTDL for Alzheimer's disease, which involves cholinergic deficit, oxidative stress, and amyloid beta plaque formation. nih.gov
The challenge in MTDL design is to achieve optimized activity against multiple targets while maintaining drug-like properties. mdpi.com Computational methods are indispensable in this process, helping to predict the binding of hybrid molecules to their respective targets and to evaluate their ADME profiles in silico before undertaking synthetic efforts. chemrxiv.orgchemrxiv.org
Challenges and Future Research Directions for Dictyophlebine
Elucidation of Novel Biological Targets and Underexplored Mechanisms of Action
While the inhibitory action of dictyophlebine on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is its most documented biological activity, preliminary research has indicated a broader pharmacological profile. rhhz.netnih.govnih.gov The compound has demonstrated moderate antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, suggesting the existence of distinct molecular targets within the parasite. researchgate.netucl.ac.beresearchgate.net Furthermore, some studies have pointed towards the potential of this compound and related compounds from Sarcococca saligna to inhibit aromatase, an enzyme crucial in hormone-dependent cancers. mdpi.com
The precise mechanisms underlying these underexplored activities remain largely unknown. For its primary cholinesterase-inhibiting function, kinetic studies have characterized it as a non-competitive or mixed-type inhibitor. psu.edu However, for its antiplasmodial and potential aromatase-inhibiting effects, the molecular interactions are yet to be defined.
Future research must prioritize the identification and validation of these novel biological targets. Techniques such as affinity chromatography, proteomics-based target identification, and cellular thermal shift assays (CETSA) could be employed to isolate and identify the specific binding partners of this compound in pathogenic and cancerous cells. A deeper understanding of these alternative mechanisms is crucial for expanding the therapeutic applications of this compound beyond neurodegenerative disorders.
Development of More Potent and Selective this compound Analogs
A significant challenge in natural product drug discovery is optimizing the potency and selectivity of the lead compound. This compound itself, while active, may not possess the ideal profile for therapeutic use. Research has already shown that the this compound scaffold is amenable to chemical modification, leading to analogs with enhanced biological activity.
Chemical derivatization through N-alkylation and hydrochlorination reactions has successfully yielded a series of new analogs. researchgate.net These modifications, involving the addition of pentyl, pent-4-en-1-yl, hex-5-en-1-yl, 4-chloropentyl, and 5-chlorohexyl substituents at the 3-N position, have produced derivatives with significantly improved inhibitory potential against both AChE and BChE compared to the parent compound. researchgate.net
Another promising approach has been microbial biotransformation. The use of the fungus Rhizopus stolonifer transformed this compound into several polar derivatives, one of which exhibited superior cholinesterase inhibitory activity. tandfonline.com This highlights the potential of biotechnological methods to generate novel and potent analogs.
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound (Parent Compound) | 6.2 | 3.6 | nih.gov |
| N-pentyl derivative | Significantly Higher Potency | Significantly Higher Potency | researchgate.net |
| N-(pent-4-en-1-yl) derivative | Significantly Higher Potency | Significantly Higher Potency | researchgate.net |
| Biotransformed Derivative (with Rhizopus stolonifer) | Higher Potency than parent | Not Specified | tandfonline.com |
Future efforts should focus on creating a larger library of analogs through both chemical synthesis and biotransformation to perform a comprehensive structure-activity relationship (SAR) study. The goal is to identify derivatives with not only heightened potency but also greater selectivity, for instance, selective BChE inhibitors, which may offer a better side-effect profile for certain neurological conditions. researchgate.netresearchgate.net
Advanced Synthetic Methodologies for Accessing Complex Derivatives
The ability to synthesize complex derivatives is fundamental to exploring the chemical space around the this compound scaffold. Current methods have relied on semi-synthesis starting from the isolated natural product. researchgate.net While effective for initial exploration, these methods are dependent on the natural abundance of the starting material.
The development of a total synthesis route for this compound would be a major advancement, providing a consistent supply of the core scaffold for derivatization. Furthermore, advanced synthetic methodologies are needed to create more complex and diverse analogs that may not be accessible through simple modifications of the natural product. nih.govbeilstein-journals.org For instance, the reported hydrochlorination reactions for creating derivatives already note a significant deviation from standard protocols, indicating the unique reactivity of the scaffold. researchgate.netresearchgate.net
Future research should investigate modern synthetic strategies, such as C-H activation, late-stage functionalization, and flow chemistry, to more efficiently and selectively modify the steroidal backbone. Additionally, expanding the repertoire of microorganisms for biotransformation could yield novel hydroxylated, epoxidized, or glycosylated derivatives with unique biological activities, produced under mild, environmentally friendly conditions. semanticscholar.orgresearchgate.net
Application of Integrated Omics Approaches for Comprehensive Biological Understanding
A comprehensive understanding of a drug candidate's biological effects requires a systems-level approach. Integrated omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, hypothesis-free method to map the global cellular response to a compound. rd-connect.euwayne.edunih.gov To date, specific omics-based studies on this compound appear to be a significant research gap.
Applying these technologies could provide profound insights:
Transcriptomics (RNA-seq): By analyzing changes in gene expression in treated cells (e.g., neuronal cells, cancer cells, or parasites), researchers can identify entire pathways modulated by this compound, moving beyond a single-target perspective. frontiersin.org
Proteomics: This can be used to identify direct protein binding partners and quantify changes in protein expression and post-translational modifications, helping to confirm targets and uncover off-target effects. nih.gov
Metabolomics: This approach would reveal the downstream consequences of target engagement by profiling changes in small-molecule metabolites, offering a functional readout of the compound's activity. wayne.edu
Integrated multi-omics analysis, which combines data from these different layers, can build comprehensive models of this compound's mechanism of action, identify biomarkers for its activity, and potentially predict its efficacy and toxicity. nih.govnih.gov
Exploration of Synergistic Effects with Other Bioactive Compounds
Complex diseases like Alzheimer's and cancer often involve multiple pathological pathways, making combination therapy a highly attractive strategy. tandfonline.comdovepress.com The exploration of synergistic interactions between this compound and other bioactive compounds is a promising, yet unexplored, research avenue. researchgate.netrsc.org Synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to increased therapeutic efficacy, reduced dosages, and a lower risk of adverse effects. mdpi.comrjpharmacognosy.ir
Future studies should investigate the following potential synergies:
In Alzheimer's Disease: Combining this compound with drugs that target different aspects of the disease, such as anti-amyloid or anti-tau therapies, could lead to a more effective multi-pronged treatment approach. tandfonline.com
In Cancer: If the aromatase-inhibiting activity is confirmed, testing this compound in combination with established chemotherapeutic agents could reveal synergistic effects, potentially overcoming drug resistance.
In Malaria: Combining this compound with standard antimalarial drugs could enhance parasite clearance and help combat the spread of drug-resistant Plasmodium strains. mdpi.com
Systematic screening of this compound in combination with libraries of known drugs and natural products will be essential to identify these beneficial interactions.
Addressing Research Gaps in Biosynthesis and Metabolic Engineering
The production of this compound currently relies on its extraction from plant sources, which can be inefficient and unsustainable. While the general biosynthetic pathway of steroidal alkaloids is understood to originate from the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, the specific enzymatic steps that lead to the this compound structure in Sarcococca are unknown. researchgate.net This lack of knowledge is a major gap preventing its biotechnological production.
Future research should focus on:
Biosynthetic Pathway Elucidation: Using transcriptomics and genomics on Sarcococca hookeriana to identify candidate genes (e.g., cytochromes P450, dehydrogenases, aminotransferases) involved in the later stages of this compound biosynthesis.
Metabolic Engineering: Once the biosynthetic genes are identified and characterized, they can be introduced into a microbial chassis like Escherichia coli or Saccharomyces cerevisiae. nih.govfrontiersin.org This would enable the development of a fermentation-based production platform, offering a scalable and sustainable source of this compound and its precursors for further synthetic modification. cebib-chile.comtaylorfrancis.com
Q & A
Q. What experimental methodologies are most reliable for characterizing the structural properties of Dictyophlebine?
Answer:
- Core techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to resolve stereochemistry and molecular weight .
- Purity validation : Pair HPLC with UV/Vis or diode-array detection (DAD) to confirm compound homogeneity, adhering to protocols for new compound characterization in peer-reviewed journals .
- Caution : Cross-validate results with X-ray crystallography if crystalline forms are obtainable, as conflicting spectral data may arise from impurities or isomeric variants .
Q. How can researchers design in vitro assays to assess this compound’s baseline biological activity?
Answer:
- Target selection : Prioritize targets linked to this compound’s known alkaloid class (e.g., acetylcholinesterase inhibition for neuroactive compounds). Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., galantamine for cholinesterase assays) .
- Reproducibility : Include triplicate technical replicates and independent biological repeats to address variability. Document solvent controls (e.g., DMSO effects on cell viability) .
Advanced Research Questions
Q. How should contradictory findings about this compound’s pharmacokinetic properties be resolved?
Answer:
- Data reconciliation : Perform meta-analyses of existing studies to identify variables causing discrepancies (e.g., administration routes, animal models, or analytical methods) .
- Method optimization : Replicate conflicting experiments under standardized conditions (e.g., harmonized LC-MS protocols for plasma concentration measurements). Use pharmacokinetic modeling (e.g., compartmental analysis) to compare absorption rates .
- Reporting rigor : Adhere to guidelines for documenting sample preparation, instrument calibration, and statistical thresholds (p-values, confidence intervals) to minimize ambiguity .
Q. What advanced techniques are critical for elucidating this compound’s mechanism of action in complex biological systems?
Answer:
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways in treated vs. control samples .
- Structural dynamics : Employ molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding affinities with putative targets, validated by surface plasmon resonance (SPR) for kinetic analysis .
- In vivo validation : Use CRISPR/Cas9-modified models (e.g., gene knockouts) to confirm target engagement, ensuring ethical compliance in animal studies .
Q. How can researchers address challenges in synthesizing this compound derivatives with improved bioavailability?
Answer:
- Synthetic strategy : Apply regioselective functionalization (e.g., Mitsunobu reactions for hydroxyl group modification) guided by computational chemistry (DFT for transition-state modeling) .
- ADMET profiling : Use Caco-2 cell monolayers for permeability assays and cytochrome P450 inhibition screens to prioritize derivatives with optimal pharmacokinetic profiles .
- Formulation testing : Encapsulate derivatives in nanocarriers (liposomes, PLGA nanoparticles) and assess stability via accelerated degradation studies (40°C/75% RH for 6 months) .
Methodological Challenges & Solutions
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?
Answer:
- Non-linear modeling : Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism to determine LD₅₀/LC₅₀ values .
- Outlier management : Apply Grubbs’ test or ROUT method to exclude anomalies, ensuring robustness in ECHA/OSHA compliance reports .
- Multivariate analysis : Use PCA or hierarchical clustering to correlate toxicity with structural features (e.g., logP, polar surface area) .
Q. How can researchers ensure the reproducibility of this compound’s reported anti-inflammatory effects across labs?
Answer:
- Standardized protocols : Share detailed SOPs for cell culture (e.g., passage number, serum batch) and compound preparation (e.g., sonication time for solubility) .
- Inter-lab validation : Participate in ring trials with blinded samples to assess inter-laboratory variability, publishing raw data in open-access repositories .
Data Interpretation Frameworks
Q. What strategies mitigate bias in interpreting this compound’s synergistic effects with other alkaloids?
Answer:
Q. How should researchers prioritize conflicting hypotheses about this compound’s biosynthesis pathway?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
